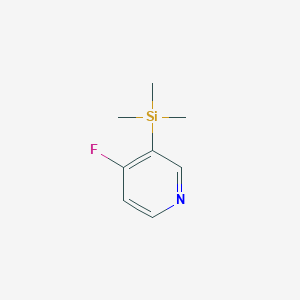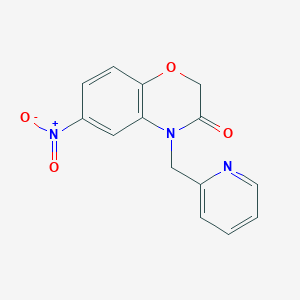
6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to modulate certain biological pathways, making it a valuable tool for researchers in a variety of fields.
作用機序
The mechanism of action of 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one involves its ability to inhibit the activity of certain enzymes and pathways within cells. For example, this compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival (Wang et al., 2013).
生化学的および生理学的効果
The biochemical and physiological effects of 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one are still being studied, but early research suggests that this compound may have a variety of effects on cells and tissues. For example, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells (Wang et al., 2013), and may also be involved in the regulation of autophagy (Zhang et al., 2015).
実験室実験の利点と制限
The advantages of using 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one in lab experiments include its ability to modulate certain biological pathways, its relatively low cost, and its availability from commercial suppliers. However, there are also some limitations to using this compound, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are many potential future directions for research involving 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one. Some possible areas of study include the development of new cancer therapies based on this compound, the exploration of its potential as a treatment for neurodegenerative diseases, and the identification of new biological pathways that can be modulated by this compound. Additionally, further studies will be needed to fully understand the biochemical and physiological effects of this compound, as well as its potential advantages and limitations for use in lab experiments.
In conclusion, 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one is a valuable tool for researchers in a variety of fields due to its ability to modulate certain biological pathways. While there are still many unanswered questions about the biochemical and physiological effects of this compound, early research suggests that it may have a variety of potential applications in the fields of cancer research, neurodegenerative disease, and beyond.
合成法
The synthesis of 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one involves a multi-step process that has been described in detail in several scientific publications. One such publication, by Wang et al. (2013), describes a method that involves the use of a palladium-catalyzed reaction to form the benzoxazinone ring system, followed by a series of additional steps to introduce the pyridine and nitro groups.
科学的研究の応用
The ability of 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one to modulate certain biological pathways has made it a valuable tool for researchers in a variety of fields. For example, this compound has been used to study the role of the NF-κB pathway in cancer cells (Wang et al., 2013), as well as the regulation of autophagy in neurodegenerative diseases (Zhang et al., 2015).
特性
CAS番号 |
120122-93-2 |
|---|---|
製品名 |
6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one |
分子式 |
C14H11N3O4 |
分子量 |
285.25 g/mol |
IUPAC名 |
6-nitro-4-(pyridin-2-ylmethyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H11N3O4/c18-14-9-21-13-5-4-11(17(19)20)7-12(13)16(14)8-10-3-1-2-6-15-10/h1-7H,8-9H2 |
InChIキー |
WUKGYTSINZSRRG-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)[N+](=O)[O-])CC3=CC=CC=N3 |
正規SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)[N+](=O)[O-])CC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



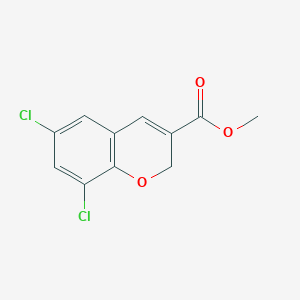
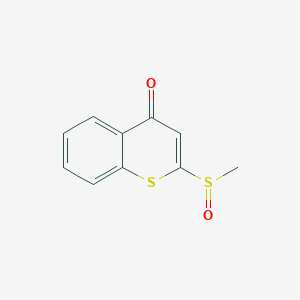
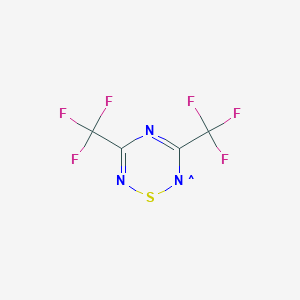
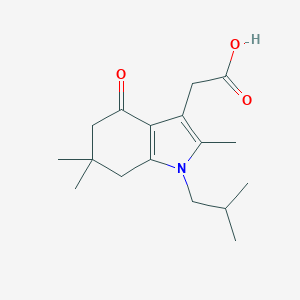
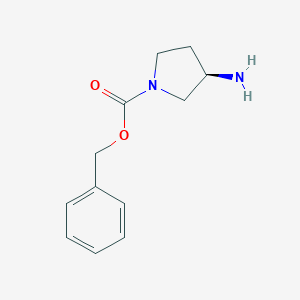
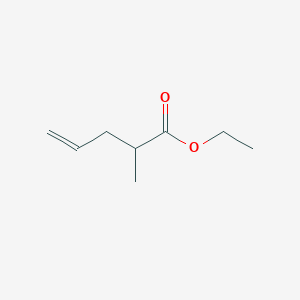
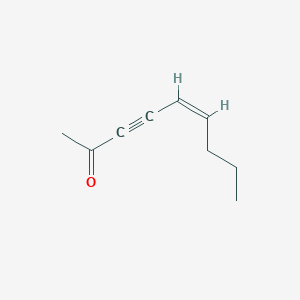
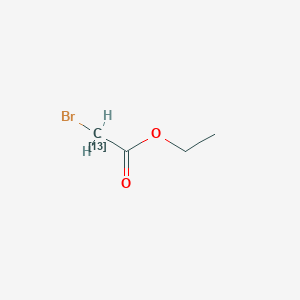
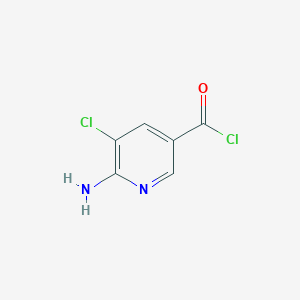
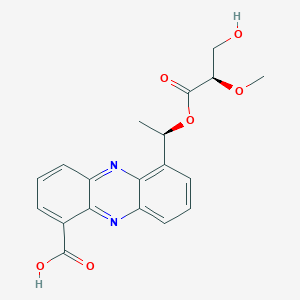
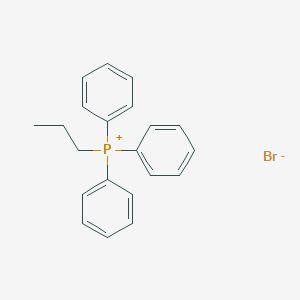
![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)
![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)
